![molecular formula C9H16N4O4 B14408366 1,1'-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one] CAS No. 86047-47-4](/img/structure/B14408366.png)
1,1'-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one] is a chemical compound known for its use as a preservative in various cosmetic and pharmaceutical products. It is a formaldehyde-releasing agent, which helps in preventing microbial growth and extending the shelf life of products .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one] is synthesized through the reaction of allantoin and formaldehyde in the presence of sodium hydroxide solution and heat. The reaction mixture is then neutralized with hydrochloric acid and evaporated .
Industrial Production Methods
In industrial settings, the production of 1,1’-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one] follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The hydroxymethyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted imidazolidin-2-one derivatives .
Scientific Research Applications
1,1’-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one] has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one] involves the slow release of formaldehyde, which acts as an antimicrobial agent. The formaldehyde released interacts with microbial proteins and nucleic acids, leading to the inactivation of microorganisms and preventing their growth .
Comparison with Similar Compounds
Similar Compounds
Diazolidinyl urea: Another formaldehyde-releasing preservative used in cosmetics and pharmaceuticals.
DMDM hydantoin: A widely used preservative that also releases formaldehyde.
Quaternium-15: A formaldehyde-releasing preservative used in various personal care products.
Uniqueness
1,1’-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one] is unique due to its specific chemical structure, which allows for a controlled release of formaldehyde. This controlled release makes it an effective preservative with a lower risk of causing allergic reactions compared to other formaldehyde-releasing agents .
Properties
CAS No. |
86047-47-4 |
|---|---|
Molecular Formula |
C9H16N4O4 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-(hydroxymethyl)-3-[[3-(hydroxymethyl)-2-oxoimidazolidin-1-yl]methyl]imidazolidin-2-one |
InChI |
InChI=1S/C9H16N4O4/c14-6-12-3-1-10(8(12)16)5-11-2-4-13(7-15)9(11)17/h14-15H,1-7H2 |
InChI Key |
SYFUXWMPZGZTCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1CN2CCN(C2=O)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)

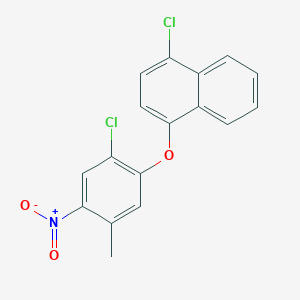

![Glycine, N-(carboxymethyl)-N-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14408303.png)
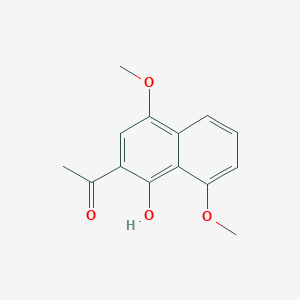
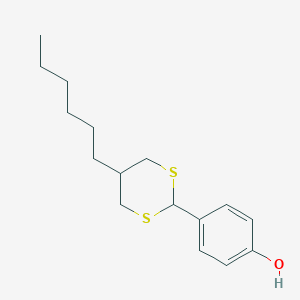
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid](/img/structure/B14408319.png)

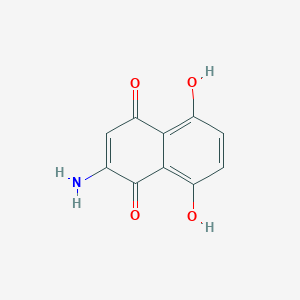
![Silane, trimethyl[(2-methylphenyl)methoxy]-](/img/structure/B14408338.png)
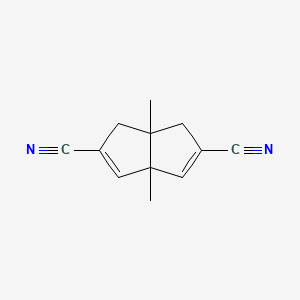
![9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy-](/img/structure/B14408351.png)
![8-[(2-Ethynyl-5-methoxyphenyl)methoxy]-2-methyloct-1-EN-6-YN-3-one](/img/structure/B14408354.png)
